2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride is a synthetic organic compound classified as an amide. Its structure features a dimethylamino group and a piperidine ring, connected through an ethyl chain to an acetamide moiety. This compound is identified by the Chemical Abstracts Service number 1185296-40-5 and has a molecular formula of C₁₁H₂₄ClN₃O .
As an amide, this compound falls under the category of organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). It is also classified as a piperidine derivative due to the presence of the piperidine ring, which is a six-membered ring containing one nitrogen atom .
The synthesis of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride typically involves several key steps:
Industrial production often utilizes optimized reaction conditions, including:
The molecular structure of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride can be represented as follows:
The chemical reactivity of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride includes:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. The presence of functional groups allows for diverse modifications that can lead to new derivatives with potential biological activity .
The mechanism of action for 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride may involve interactions with biological receptors or enzymes. Specifically, compounds with similar structures are often studied for their potential effects on neurotransmitter systems.
Research indicates that such compounds may act as ligands for specific receptors, influencing pathways related to neuromodulation and neurotransmission. This makes them valuable in medicinal chemistry for developing therapeutic agents targeting neurological disorders .
Key physical properties include:
Relevant chemical properties include:
The applications of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride span several fields:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its importance in both academic and industrial contexts.
The hydrochloride salt of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide (CAS 1185296-40-5) emerged as a synthetically accessible building block in early 2010s medicinal chemistry. Characterized by the molecular formula C₁₁H₂₄ClN₃O and a molecular weight of 249.78 g/mol, its structural architecture combines a protonatable dimethylamino group (pKa ~8.5), a flexible ethylacetamide linker, and a conformationally constrained piperidine ring [1] [3] [7]. This trifecta of features enables versatile interactions with biological targets—particularly G protein-coupled receptors (GPCRs) and metabolic enzymes—while maintaining favorable physicochemical properties. The compound’s calculated Topological Polar Surface Area (TPSA) of 44.4 Ų and rotatable bond count of 5 support membrane permeability, making it attractive for central nervous system (CNS) drug design [3]. Its commercial availability from suppliers like Arctom Scientific and Sinfoo Biotech accelerated its adoption in structure-activity relationship (SAR) campaigns targeting allosteric sites [1] [7].
Property | Value |
---|---|
CAS Registry Number | 1185296-40-5 |
Molecular Formula | C₁₁H₂₄ClN₃O |
Molecular Weight | 249.78 g/mol |
SMILES Notation | CN(C)CC(=O)NCCC1CCNCC1.Cl |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 44.4 Ų |
This scaffold’s modular design enables precise three-dimensional positioning of pharmacophoric elements critical for allosteric modulation. The piperidine ring provides a rigid anchor point for hydrophobic pocket engagement, while the tertiary dimethylamino group facilitates ionic interactions with aspartate/glutamate residues in allosteric cavities [2] [4]. Molecular docking studies of analogous piperidine-containing modulators (e.g., CB1 receptor NAMs like Org27569) reveal that the piperidin-4-yl group inserts into a subpocket bordered by transmembrane helices TM2 and TM4, stabilizing inactive receptor conformations [2]. The acetamide linker acts as a hydrogen-bonding bridge—mimicking urea’s conformational behavior—allowing torsional flexibility to adopt bioactive configurations without excessive energy penalty [10]. Hybridization strategies have exploited this scaffold to merge structural features from prototypic allosteric modulators, enhancing binding entropy and selectivity [2].
Structural Element | Role in Allosteric Modulation | Target Example |
---|---|---|
Piperidin-4-yl Group | Engages hydrophobic subpocket; anchors to TM3/TM6 | CB1 receptor |
Dimethylamino Function | Forms salt bridges with D3386.30 | Stabilizes R2143.50-D3386.30 salt bridge |
Ethylacetamide Spacer | Mimics urea’s H-bonding capacity; adjustable length | GPCR cryptic allosteric sites |
The scaffold’s structural similarity to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES)—a potent allosteric GLS inhibitor—positions it as a strategic template for cancer metabolism drug discovery [5] [9]. Glutaminase (GLS) catalyzes glutamine-to-glutamate conversion, fueling biosynthetic pathways in Myc-driven cancers. Modifications to the piperidine-attached acetamide moiety generate analogs that disrupt GLS tetramerization, locking it in an inactive state [5]. Crucially, truncation studies indicate that the piperidinyl-ethylacetamide backbone retains inhibitory potency (IC₅₀ ≈ 0.1–1 μM) even when one phenylacetamide arm of BPTES is removed, underscoring its role as a minimalist pharmacophore [5] [9]. Derivatives like N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide demonstrate improved aqueous solubility while maintaining GLS affinity, validating the core’s adaptability for pharmacokinetic optimization [5] [9].
Derivative Structure | Biological Target | Activity |
---|---|---|
N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | GLS | IC₅₀ ≈ 0.15 μM; improved solubility vs BPTES |
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) | GLS | IC₅₀ = 0.16 μM; poor solubility |
2-Phenyl-N-(5-{4-[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide | GLS | IC₅₀ < 0.1 μM; enhanced cell permeability |
The integration of this scaffold into hybrid molecules exemplifies modern structure-based allosteric drug design (SBADD) paradigms, leveraging computational predictions of cryptic binding sites and residue coupling networks [4]. Its versatility across target classes—from GPCRs to metabolic enzymes—cements its role as a privileged structure in next-generation therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: